

Spectroscopic Profile of 1-(Difluoromethoxy)-3-nitrobenzene: A Technical Guide

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Compound of Interest	
Compound Name:	1-(Difluoromethoxy)-3-nitrobenzene
Cat. No.:	B1333252

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-(Difluoromethoxy)-3-nitrobenzene** (CAS No. 22236-07-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-(Difluoromethoxy)-3-nitrobenzene**.

Table 1: ^1H and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	8.15	s	-	H-2
8.01 - 7.98	m	-	-	H-4
7.69 - 7.66	m	-	-	H-6
7.40 - 7.34	m	-	-	H-5
^{13}C	165.7, 164.9, 160.0	-	-	Aromatic C-O, C- N
132.3, 132.1	-	-	-	Aromatic CH
130.0, 129.8	-	-	-	Aromatic CH
125.2	-	-	-	Aromatic CH
120.0, 119.6, 116.5	-	-	-	Aromatic CH, OCF ₂ H

Note: Specific assignments of aromatic protons and carbons can be complex due to the substitution pattern and may require further 2D NMR analysis for unambiguous confirmation.

Table 2: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
1570 - 1490	Strong	Asymmetric NO ₂ Stretch
1390 - 1300	Strong	Symmetric NO ₂ Stretch
~3100	Medium	Aromatic C-H Stretch
1600 - 1400	Medium to Weak	Aromatic C=C Bending
1250 - 1000	Strong	C-O (Ether) Stretch
1100 - 1000	Strong	C-F Stretch

Table 3: Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity (%)	Putative Fragment
189	-	[M] ⁺ (Molecular Ion)
143	-	[M - NO ₂] ⁺
123	-	[M - NO ₂ - HF] ⁺
95	-	[C ₆ H ₄ F] ⁺
75	-	[C ₆ H ₃] ⁺

Note: The relative intensities of the fragments were not explicitly available in the initial search results and are therefore not quantified. The molecular ion peak is expected at m/z 189.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters for the analysis of **1-(Difluoromethoxy)-3-nitrobenzene** may vary between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1-(Difluoromethoxy)-3-nitrobenzene** is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **1-(Difluoromethoxy)-3-nitrobenzene**, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

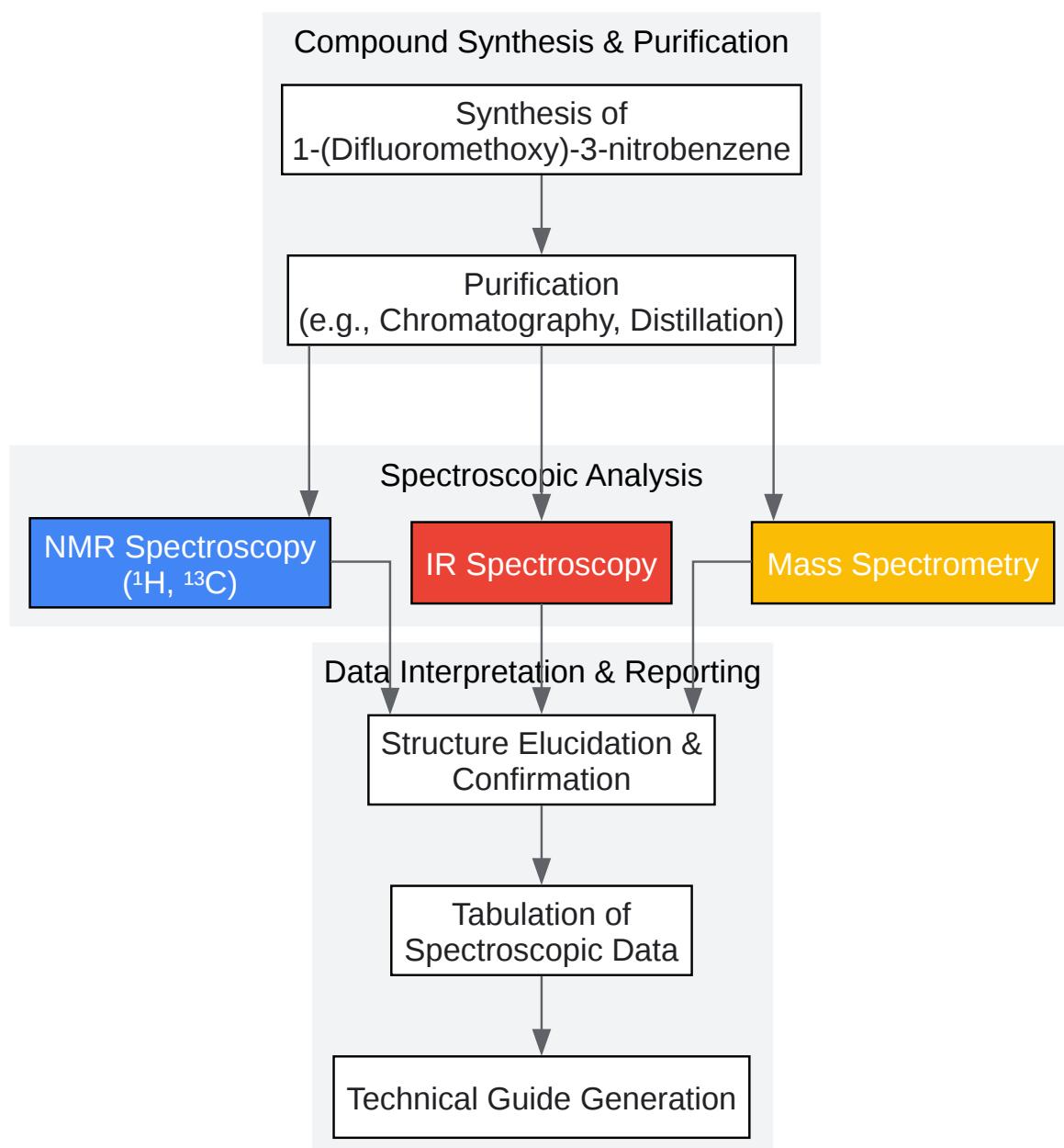
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **1-(Difluoromethoxy)-3-nitrobenzene**.

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